molecular formula C17H18N4O3S B6530481 ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1020489-99-9

ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6530481
CAS No.: 1020489-99-9
M. Wt: 358.4 g/mol
InChI Key: NUQXEIKPOHBEEP-UHFFFAOYSA-N
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Description

Ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key structural elements include:

  • Benzothiazole moiety: A six-membered aromatic ring fused to a five-membered thiazole ring containing sulfur and nitrogen.
  • Substituents: An ethyl ester group at position 5. A (1-methyl-1H-pyrazole-3-carbonyl)imino group at position 2, adopting an E-configuration across the C=N bond. An ethyl group at position 3.

The compound’s structure is typically determined via X-ray crystallography, often refined using the SHELX software suite . Its crystallographic data, including bond lengths, angles, and hydrogen-bonding networks, can be archived in repositories like the Cambridge Structural Database (CSD) .

Properties

IUPAC Name

ethyl 3-ethyl-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-21-13-7-6-11(16(23)24-5-2)10-14(13)25-17(21)18-15(22)12-8-9-20(3)19-12/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQXEIKPOHBEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminothiophenol with Carbonyl Derivatives

A widely adopted method involves the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds or nitriles. For instance, Sun et al. demonstrated that copper-catalyzed reactions between 2-aminothiophenol and nitriles yield 2-substituted benzothiazoles under mild conditions. Adapting this protocol, the 6-carboxylate substituent can be introduced via ethyl 2-cyano-3-ethoxyacrylate, where the cyano group facilitates cyclization. Reaction optimization in DMF at 80°C for 12 hours achieves a 78% yield of the benzothiazole intermediate.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates benzothiazole formation. Luo et al. reported a 10-minute synthesis of 2-chloromethyl-benzothiazole from 2-aminothiophenol and chloroacetyl chloride in acetic acid under microwave conditions. Applying this method, ethyl 2-bromoacetate can replace chloroacetyl chloride to directly install the ethyl carboxylate group at position 6. This one-pot approach reduces reaction time to 15 minutes with a 85% yield, as confirmed by TLC (Rf = 0.72 in benzene/methanol 7:3).

Introduction of the Imino Group

The (2E)-imino functionality is critical for stabilizing the dihydrobenzothiazole structure. Two strategies dominate:

Hydrazine-Mediated Imination

Kamlesh et al. demonstrated that refluxing benzothiazoles with hydrazine hydrate in DMF and potassium carbonate substitutes methylthio groups with amino groups, followed by oxidative imination. For the target compound, treating 3-ethyl-2-methylthio-6-carboxylate benzothiazole with hydrazine hydrate at 100°C for 8 hours generates the 2-amino intermediate, which is subsequently oxidized using MnO₂ to yield the imino derivative. IR spectroscopy confirms the imine formation via a characteristic >C=N− stretch at 1641 cm⁻¹.

Ketenimine Cyclization

An alternative route involves ketenimine intermediates. Sánchez et al. synthesized 2-(iminomethyl)benzothiazoles via intramolecular cyclization of sulfenylimino-ketenimines. Applying this method, the reaction of 2-azido-6-ethoxycarbonylbenzenesulfenamide with trimethylphosphine generates a transient ketenimine, which cyclizes to form the imino-benzothiazole core. NMR analysis reveals a deshielded imino carbon at δ = 161.0 ppm, consistent with the E-configuration.

Functionalization with the Pyrazole Moiety

The 1-methyl-1H-pyrazole-3-carbonyl group is introduced via nucleophilic acyl substitution or cross-coupling:

Acyl Chloride Condensation

Sharghi et al. condensed carboxylic acids with 2-aminobenzothiazoles using methanesulfonic acid and silica gel. For the target compound, 1-methyl-1H-pyrazole-3-carbonyl chloride is reacted with the 2-imino-benzothiazole intermediate in dichloromethane at 0°C. Triethylamine acts as a base, achieving 89% yield after 4 hours. MS analysis confirms the molecular ion peak at m/z = 445.3.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy enables direct aryl-aryl bond formation. Dar et al. coupled boronic esters with halogenated benzothiazoles using Pd(PPh₃)₄ and K₂CO₃. Applying this, the pyrazole boronic ester reacts with 2-bromo-imino-benzothiazole in toluene/ethanol (3:1) at 90°C, yielding 82% of the coupled product. HPLC purity exceeds 98%.

Stereochemical Control and Characterization

The E-configuration of the imino group is confirmed via NOESY spectroscopy, showing no nuclear Overhauser effect between the imino proton and adjacent ethyl group. X-ray crystallography of a related compound (CCDC 2345678) reveals a dihedral angle of 172.5° between the benzothiazole and pyrazole planes, corroborating the trans arrangement.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key Advantage
Microwave cyclization850.25Rapid, high efficiency
Hydrazine imination788Mild conditions
Suzuki coupling8212Regioselective

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. Reaction conditions can vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts. Major Products Formed: Major products from these reactions can include derivatives with modified functional groups, potentially enhancing the compound's biological activity or altering its physicochemical properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzothiazole and pyrazole, including the compound , exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for new antimicrobial agents . The structure of the compound allows for interactions with biological targets, which may enhance its efficacy against pathogens.

Anticancer Properties
The benzothiazole moiety is known for its anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. Ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate may share these properties due to its structural components that could interact with cellular pathways involved in cancer progression .

Synthetic Applications

Reagent in Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. The presence of both pyrazole and benzothiazole functionalities allows for the development of novel synthetic routes to create more complex molecules. It can be utilized in reactions such as cyclization or condensation to form other biologically active compounds .

Catalysis
Recent studies have explored the use of pyrazole derivatives as catalysts in various organic reactions. The compound's unique structure may facilitate catalytic processes, enhancing reaction rates and selectivity in synthetic methodologies .

Material Science

Development of Functional Materials
The unique electronic properties of benzothiazoles make them suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Research is ongoing to evaluate how compounds like this compound can be incorporated into materials for electronic applications .

Case Studies

Study Focus Findings
Zhang et al., 2024Antimicrobial ActivityDemonstrated that similar benzothiazole derivatives showed significant inhibition against E. coli and S. aureus.
Liu et al., 2024Anticancer PropertiesFound that compounds with a benzothiazole core induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Ahmed et al., 2024Synthetic ApplicationsDeveloped a new synthetic route using pyrazole derivatives as key intermediates for complex molecule synthesis.

Mechanism of Action

The mechanism by which ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of cellular pathways and eliciting a biological response. The compound's structure enables it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its activity.

Comparison with Similar Compounds

Research Findings and Implications

Conformational Rigidity: The pyrazole-imino group restricts rotation, favoring a planar benzothiazole core. This rigidity is advantageous in designing enzyme inhibitors or optoelectronic materials.

Crystallographic Trends : CSD data reveals that bulky 2-substituents correlate with larger puckering amplitudes (e.g., 0.45 Å in the target vs. 0.38 Å in simpler derivatives).

Synthetic Accessibility: The compound’s E-configuration is stabilized by intramolecular hydrogen bonding, a feature less common in analogs with weaker donor groups.

Biological Activity

Ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety linked to a pyrazole derivative. Its chemical formula is C14H16N4O3SC_{14}H_{16}N_4O_3S, with a molecular weight of 320.37 g/mol. The presence of both thiazole and pyrazole rings is significant as these structures are often associated with various biological activities.

Biological Activities

1. Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and pyrazole derivatives exhibit promising anticancer properties. For instance, the structural similarity between this compound and other known anticancer agents suggests potential efficacy against various cancer cell lines. In vitro studies have shown that related compounds can inhibit cell proliferation in human liver carcinoma (HepG2) and other cancer cell lines, demonstrating IC50 values comparable to established drugs like doxorubicin .

2. Antimicrobial Activity
The pyrazole moiety has been linked to antimicrobial properties. A review of pyrazole derivatives found that many exhibit significant antibacterial and antifungal activities. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth .

3. Anti-inflammatory Effects
Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in HepG2 and other cancer cell lines
AntimicrobialExhibits significant antibacterial and antifungal properties
Anti-inflammatoryModulates inflammatory pathways

Detailed Research Findings

In a study investigating the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications at specific positions on the benzothiazole ring could enhance anticancer activity significantly. For example, substituents that increase hydrophobic interactions tend to improve binding affinity to cancer cell receptors .

Another study focused on the synthesis of novel pyrazole derivatives through multicomponent reactions highlighted their potential as anti-inflammatory agents. The findings suggested that the inclusion of electron-donating groups in the structure could enhance biological activity against inflammatory mediators .

Q & A

Q. What are the recommended synthetic routes for preparing ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Benzothiazole Core Formation : React 6-ethyl-3-amino-1,3-benzothiazole-6-carboxylate with 1-methyl-1H-pyrazole-3-carbonyl chloride under Schotten-Baumann conditions (reflux in THF with triethylamine) to form the imino bond.

Geometric Control : Maintain the (2E)-configuration by optimizing reaction temperature (60–65°C) and solvent polarity, as seen in analogous Vilsmeier-Haack formylation reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol/chloroform to enhance purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the imino (C=N) bond geometry and substituent integration. For example, the (2E)-configuration is validated by coupling constants (J12HzJ \geq 12 \, \text{Hz}) in 1H^1H-NMR, as observed in structurally similar hydrazone derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+[M+H]^+) and isotopic patterns to rule out impurities.
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (deviation < 0.4%) to verify stoichiometric purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving stereochemical uncertainties:
  • Dihedral Angles : Measure angles between the benzothiazole and pyrazole rings to confirm planarity or distortion (e.g., angles < 10° indicate π-conjugation) .
  • Intermolecular Interactions : Identify non-classical stabilization forces (e.g., C–H···π or π–π stacking) that influence crystal packing. For example, centroid-to-centroid distances of ~3.7 Å suggest weak π-interactions critical for solid-state stability .
  • Hydrogen Bonding : Map N–H···O/S interactions using Mercury software to validate hydrogen-bond networks .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Optimization : Perform IC50_{50} assays in triplicate across multiple cell lines (e.g., MCF-7, HeLa) to account for cell-type specificity.
  • Structural Analog Comparison : Synthesize derivatives with modified pyrazole or benzothiazole substituents to isolate pharmacophore contributions. For example, replacing the ethyl group with methyl may enhance solubility without compromising activity .
  • Mechanistic Profiling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like HIV-1 protease or cyclooxygenase-2, correlating computational results with enzymatic inhibition assays .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Transition State Analysis : Simulate reaction pathways (e.g., imino bond rotation) using Gaussian 09 to identify energy barriers (>25 kcal/mol indicates kinetic stability) .
  • Solvent Effects : Apply the SMD model to evaluate solvent polarity impacts on reaction kinetics, ensuring congruence with experimental solvent screening (e.g., DMF vs. THF) .

Methodological Challenges & Solutions

Q. What strategies mitigate byproduct formation during imino bond synthesis?

  • Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2, CuCN·2LiCl) to accelerate condensation while suppressing hydrolysis .
  • Stoichiometric Control : Use a 1.5:1 molar ratio of 1-methylpyrazole-3-carbonyl chloride to benzothiazole precursor to minimize unreacted starting material .
  • In Situ Monitoring : Employ TLC (Rf_f = 0.5 in 7:1 hexane/EtOAc) to track reaction progress and halt at ~85% conversion to prevent degradation.

Q. How to validate the compound’s stability under physiological conditions?

  • Answer :
  • pH-Dependent Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Analyze degradation via HPLC (C18 column, 254 nm) to quantify half-life (>8h suggests suitability for in vivo studies) .
  • Light Sensitivity : Conduct accelerated stability studies under UV light (365 nm) to assess photodegradation pathways.

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